Cas no 1353994-30-5 ((S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide)

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide is a chiral amide derivative featuring a cyclopropyl and furan-2-yl substituent, offering structural versatility for synthetic and medicinal chemistry applications. Its stereospecific (S)-configuration ensures precise interactions in enantioselective reactions, making it valuable for asymmetric synthesis and drug development. The cyclopropyl group enhances metabolic stability, while the furan-2-yl moiety provides a reactive handle for further functionalization. This compound is particularly useful in designing protease inhibitors or as a building block for bioactive molecules. High purity and well-defined stereochemistry make it suitable for research requiring stringent control over molecular properties. Its balanced lipophilicity and reactivity support diverse pharmaceutical and chemical applications.
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide structure
1353994-30-5 structure
商品名:(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
CAS番号:1353994-30-5
MF:C12H16N2O3
メガワット:236.267043113708
CID:2165765

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide 化学的及び物理的性質

名前と識別子

    • (S)-2-amino-n-cyclopropyl-n-(2-furan-2-yl-2-oxo-ethyl)-propionamide
    • (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)propanamide
    • AM95192
    • (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)propanamide
    • (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
    • インチ: 1S/C12H16N2O3/c1-8(13)12(16)14(9-4-5-9)7-10(15)11-3-2-6-17-11/h2-3,6,8-9H,4-5,7,13H2,1H3/t8-/m0/s1
    • InChIKey: VZTWPMFDNXPNCY-QMMMGPOBSA-N
    • ほほえんだ: O=C([C@H](C)N)N(CC(C1=CC=CO1)=O)C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 315
  • トポロジー分子極性表面積: 76.5

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM498006-1g
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)propanamide
1353994-30-5 97%
1g
$1378 2023-02-02
Fluorochem
087240-500mg
S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
1353994-30-5
500mg
£694.00 2022-02-28

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide 関連文献

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamideに関する追加情報

Comprehensive Overview of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide (CAS No. 1353994-30-5)

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide, with the CAS number 1353994-30-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral amide derivative features a unique structural framework, combining a cyclopropyl group, a furan-2-yl moiety, and an oxo-ethyl side chain. Its stereospecific (S)-configuration at the amino acid backbone makes it a valuable intermediate in the synthesis of enantiomerically pure therapeutics, particularly in the development of targeted enzyme inhibitors and receptor modulators.

The compound’s molecular design aligns with current trends in precision medicine and small-molecule drug discovery, addressing growing demand for compounds with high bioavailability and selectivity. Researchers are increasingly exploring its potential in kinase inhibition and GPCR targeting, areas dominating recent publications and patent filings. Its furan ring contributes to enhanced binding affinity, while the cyclopropyl group improves metabolic stability—a critical factor in optimizing drug half-life.

Analytical characterization of CAS 1353994-30-5 typically involves advanced techniques such as HPLC chiral separation, NMR spectroscopy, and mass spectrometry to verify its stereochemical purity. The compound’s logP and solubility profile suggest compatibility with both aqueous and lipid-based formulations, making it adaptable for diverse delivery systems. These properties resonate with industry focus on formulation optimization, a frequently searched topic in pharmaceutical forums.

In synthetic applications, this compound serves as a key precursor for peptidomimetics and pro-drug architectures. Its N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl) moiety is particularly valuable for introducing conformational constraints in molecular design—a strategy widely discussed in medicinal chemistry webinars and AI-driven drug design platforms. The 2-oxo-ethyl segment further enables versatile derivatization, supporting fragment-based drug discovery approaches.

From a commercial perspective, (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide is cataloged by major chemical suppliers as a high-purity reference standard, reflecting its role in quality control workflows. Its CAS registry entry is frequently cross-referenced in structure-activity relationship (SAR) studies, underscoring its relevance in hit-to-lead optimization. The compound’s stability under ambient conditions aligns with sustainable green chemistry principles—another trending search keyword in scientific databases.

Ongoing investigations explore its utility in neuropharmacology and immunomodulation, leveraging its ability to cross the blood-brain barrier (BBB). This aligns with rising Google Scholar queries on CNS drug permeability. As regulatory agencies emphasize chiral purity in drug submissions, the demand for enantiopure intermediates like this compound is projected to grow, particularly in orphan drug development pipelines.

In summary, 1353994-30-5 represents a structurally sophisticated building block with multifaceted applications. Its combination of rigidity (cyclopropyl), heteroaromaticity (furan), and hydrogen-bonding capacity (amide/ketone) makes it a compelling case study for modern molecular hybridization strategies. The compound’s ongoing prominence in patent applications confirms its strategic value in intellectual property landscapes for next-generation therapeutics.

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